
Bis(i-propylcyclopentadienyl)tungsten dihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(i-propylcyclopentadienyl)tungsten dihydride: is an organometallic compound with the molecular formula (C₅H₄CH(CH₃)₂)₂WH₂. It is a dark orange liquid that is primarily used as a precursor in atomic layer deposition processes in the semiconductor industry . This compound is notable for its non-aqueous solubility, making it suitable for applications in thin film deposition for water treatment equipment and solar photovoltaic panels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(i-propylcyclopentadienyl)tungsten dihydride typically involves the reaction of tungsten hexachloride with i-propylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required inert atmosphere and temperature conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Bis(i-propylcyclopentadienyl)tungsten dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced further to form lower oxidation state tungsten compounds.
Substitution: The hydrogen atoms in the dihydride can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Tungsten oxides.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various substituted tungsten complexes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(i-propylcyclopentadienyl)tungsten dihydride is used as a precursor in the synthesis of other tungsten-containing compounds. It is also employed in catalytic processes due to its ability to facilitate various chemical reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in medical imaging and as therapeutic agents .
Industry: In the semiconductor industry, this compound is used in atomic layer deposition to create thin films for electronic devices. It is also utilized in the production of solar photovoltaic panels and modern water treatment equipment .
Mecanismo De Acción
The mechanism of action of Bis(i-propylcyclopentadienyl)tungsten dihydride involves its ability to act as a precursor in various chemical reactions. The compound’s tungsten center can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced .
Comparación Con Compuestos Similares
- Bis(cyclopentadienyl)tungsten dihydride
- Bis(isopropylcyclopentadienyl)tungsten dichloride
- Cyclopentadienyltungsten tricarbonyl hydride
- Bis(isopropylcyclopentadienyl)molybdenum dihydride
Uniqueness: Bis(i-propylcyclopentadienyl)tungsten dihydride is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its non-aqueous solubility and suitability for thin film deposition make it particularly valuable in industrial applications .
Propiedades
Fórmula molecular |
C16H24W-2 |
|---|---|
Peso molecular |
400.2 g/mol |
Nombre IUPAC |
hydride;2-propan-2-ylcyclopenta-1,3-diene;tungsten(2+) |
InChI |
InChI=1S/2C8H11.W.2H/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;;;/q2*-1;+2;2*-1 |
Clave InChI |
CUTIEVBFIGWHIB-UHFFFAOYSA-N |
SMILES canónico |
[H-].[H-].CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[W+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


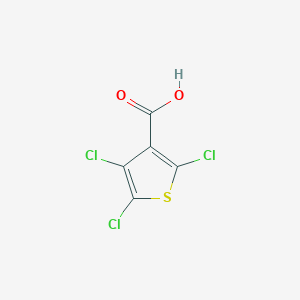
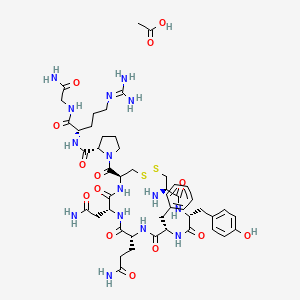

![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
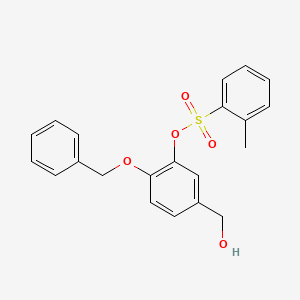
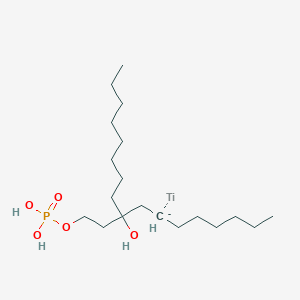


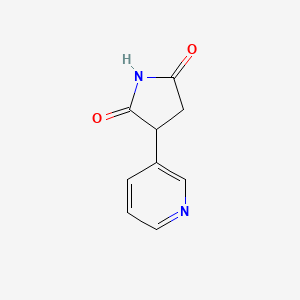
![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
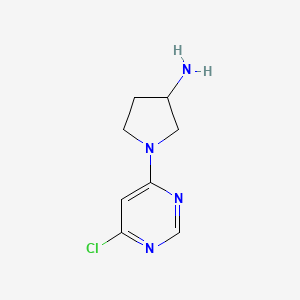
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

